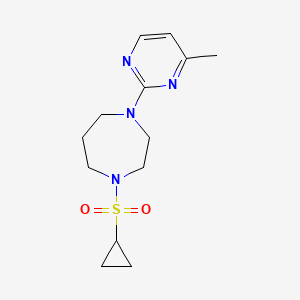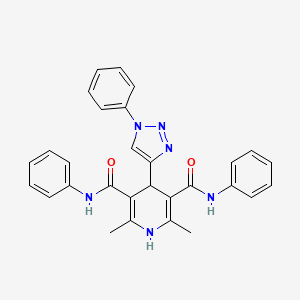![molecular formula C14H15FN4 B12268866 4-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12268866.png)
4-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 2-fluorophenylpiperazine with pyrimidine derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
4-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis and regulation of adenosine function . The compound acts as an irreversible and non-competitive inhibitor, reducing the maximum velocity (Vmax) of substrate uptake without affecting the affinity (Km) for the substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): A novel inhibitor of ENTs, more selective to ENT2 than to ENT1.
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative used as a metabolite of buspirone.
Uniqueness
4-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine is unique due to its specific structural features and its ability to selectively inhibit certain biological targets. Its fluorophenyl and pyrimidine moieties contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C14H15FN4 |
|---|---|
Poids moléculaire |
258.29 g/mol |
Nom IUPAC |
4-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H15FN4/c15-12-3-1-2-4-13(12)18-7-9-19(10-8-18)14-5-6-16-11-17-14/h1-6,11H,7-10H2 |
Clé InChI |
OXGIWVKVFMTPDK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=NC=NC=C2)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinazoline](/img/structure/B12268790.png)
![7-Chloro-4-methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12268797.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B12268802.png)

![6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12268807.png)
![2-tert-butyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12268810.png)
![2-[(4-Fluorobenzyl)sulfanyl]-6-(4-methoxyphenyl)pyridine-3-carbonitrile](/img/structure/B12268820.png)
![2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine](/img/structure/B12268823.png)
![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12268832.png)


![N-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine](/img/structure/B12268845.png)
![4-Methoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine](/img/structure/B12268862.png)
![N-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)cyclopropanecarboxamide](/img/structure/B12268874.png)
